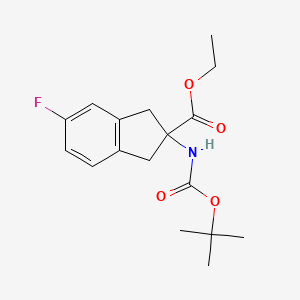
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Descripción general
Descripción
Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a fluorine atom, which enhances its potential biological activity. This compound, with the molecular formula C17H22FNO4 and a molecular weight of approximately 323.36 g/mol, features a tert-butoxycarbonyl (Boc) protected amino group that plays a significant role in drug design and synthesis.
Structural Characteristics
The structural features of this compound include:
- Indene Core : Provides a stable scaffold for biological activity.
- Fluorine Substitution : Enhances metabolic stability and bioactivity.
- Boc-Protected Amino Group : Facilitates further functionalization and synthesis of complex molecules.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures have shown significant pharmacological properties. The following sections detail potential applications and findings related to this compound.
Potential Pharmacological Applications
- Drug Design Intermediates : The Boc-protected amino group suggests that this compound can be utilized as an intermediate in the synthesis of bioactive molecules.
- Fluorinated Compounds : Generally noted for enhanced properties such as increased lipophilicity and improved binding affinity to biological targets.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-chloro-2,3-dihydro-1H-indene-2-carboxylate | C12H15ClO2 | Chlorine substitution instead of fluorine |
| Ethyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate | C12H15BrO2 | Bromine substitution providing different reactivity |
| Ethyl 5-methylthio-2,3-dihydro-1H-indene-2-carboxylate | C12H15OS | Contains a methylthio group enhancing certain activities |
Case Studies and Research Findings
Research on fluorinated indene derivatives indicates their potential in various therapeutic areas. For example, studies have shown that structurally similar compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting the importance of the indene scaffold in antimicrobial activity .
Antibacterial Activity
In one study, derivatives of indene were tested for their ability to inhibit bacterial growth. Compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various pathogens . Although specific data on this compound is not available, the structural similarities suggest that it may possess comparable antibacterial properties.
Propiedades
IUPAC Name |
ethyl 5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDIYHUEZRTSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















